

# Application Notes and Protocols for 96-Well Plate Chromozym t-PA Assay

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Compound of Interest		
Compound Name:	Chromozym t-PA	
Cat. No.:	B12375378	Get Quote

#### Introduction

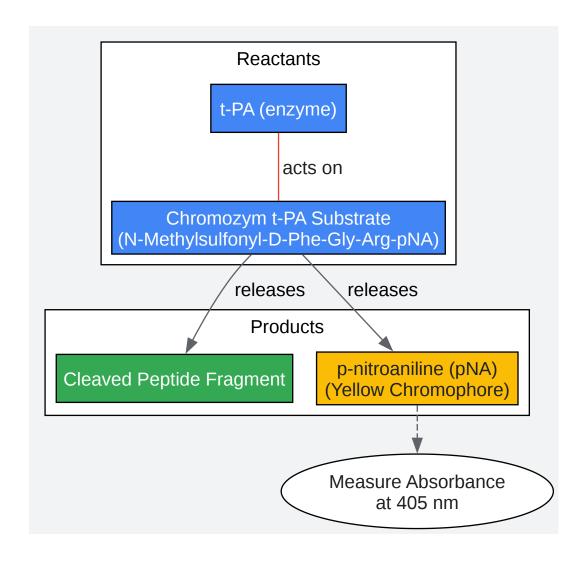
Tissue Plasminogen Activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, catalyzing the conversion of plasminogen to plasmin, which in turn degrades fibrin clots.[1][2] The **Chromozym t-PA** assay is a chromogenic method designed for the quantitative determination of t-PA activity in various biological samples, including purified preparations and cell culture supernatants.[3] The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, by t-PA. This reaction liberates the chromophore p-nitroaniline (pNA), which results in a yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the t-PA activity in the sample.[4]

This document provides a detailed, step-by-step protocol for performing this assay in a 96-well plate format, intended for researchers, scientists, and drug development professionals.

### **Biochemical Principle of the Chromozym t-PA Assay**

The assay relies on a direct enzymatic reaction where t-PA acts on a synthetic substrate.





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Caption: Enzymatic cleavage of **Chromozym t-PA** substrate by t-PA.

# **Experimental Protocols Required Materials**

- Chromozym t-PA powder (Synonym: N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate)
- Tris Base
- Hydrochloric Acid (HCl)
- Tween 80



- Citric Acid
- t-PA Standard (International Units)
- · Reagent-grade water
- Clear, flat-bottom 96-well microplates
- Multichannel and single-channel pipettes (Note: Use only plastic materials for handling t-PA solutions as it can adhere to glass)
- · Reagent reservoirs
- Microplate reader with a 405 nm filter
- 37°C Incubator

### **Reagent Preparation**

Proper preparation and storage of reagents are critical for assay accuracy.



Reagent	Composition / Preparation Instructions	Storage and Stability	
1. Tris Buffer	100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5 1. Dissolve 1.21 g of Tris base in ~80 mL of reagent-grade water. 2. Adjust pH to 8.5 with 1 M HCl. 3. In a separate vial, dissolve 0.15 g of Tween 80 in 10 mL of water and add to the Tris solution. 4. Bring the final volume to 100 mL with water.	Store at 2 to 8°C for up to 2 weeks.	
2. Chromozym t-PA Stock	4 mM Solution Dissolve 5.1 mg of Chromozym t-PA powder in 2 mL of reagent-grade water. Mix gently until fully dissolved.	Store at 2 to 8°C for up to 2 weeks.	
3. Reagent Mixture	Working Solution Mix 9 parts Tris Buffer (Solution 1) with 1 part Chromozym t-PA Stock (Solution 2). Prepare this solution fresh before use.	Store at 2 to 8°C for up to 8 hours, or at room temperature for 4 hours.	
4. Stop Solution	10% (w/v) Citric Acid Dissolve 10 g of citric acid in reagent- grade water and bring the final volume to 100 mL.	Store at 2 to 8°C for up to 4 weeks.	
5. t-PA Standards	Standard Curve 1. Reconstitute t-PA standard (e.g., 40 IU/mL) with Tris Buffer. 2. Perform serial dilutions (e.g., 1:4) with Tris Buffer to create a standard curve (e.g., 40, 10, 2.5, 0.625, 0.156, 0.039, and 0 IU/mL).[4]	Prepare fresh for each assay. Keep on ice.	



## Methodological & Application

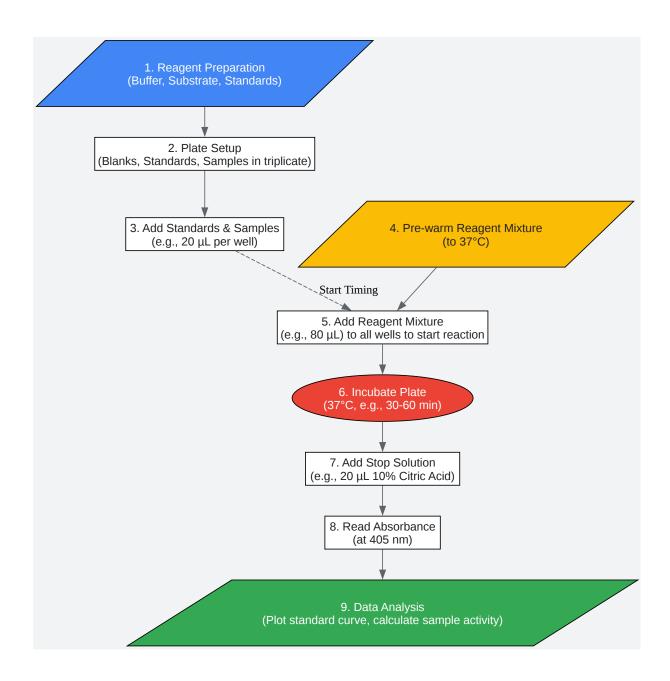
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Dilute samples (e.g., cell			
culture supernatants, purified	Handle according to specific		
fractions) with Tris Buffer to	sample requirements. Avoid		
ensure the activity falls within	repeated freeze-thaw cycles		
the linear range of the	for plasma samples.		
standard curve.			
	culture supernatants, purified fractions) with Tris Buffer to ensure the activity falls within the linear range of the		

## **Assay Workflow Diagram**

The following diagram outlines the complete experimental workflow from preparation to data analysis.





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Caption: Step-by-step workflow for the 96-well plate **Chromozym t-PA** assay.



#### **Step-by-Step Assay Procedure**

- · Plate Setup:
  - Design a plate map. Assign wells for blanks, t-PA standards, and unknown samples. It is recommended to run all standards and samples in triplicate.
  - The blank wells will contain only Tris Buffer and the Reagent Mixture.
- Sample and Standard Addition:
  - Pipette 20 μL of each t-PA standard and diluted sample into the appropriate wells of the 96-well plate.
  - Pipette 20 μL of Tris Buffer into the blank wells.
- Initiate the Reaction:
  - Pre-warm the Reagent Mixture (Solution 3) to 37°C.
  - Using a multichannel pipette, add 80 μL of the pre-warmed Reagent Mixture to every well to start the enzymatic reaction. Mix gently by tapping the plate.
- Incubation:
  - Incubate the plate at 37°C. The optimal incubation time may vary depending on the sample activity but typically ranges from 30 to 60 minutes. The reaction can be monitored kinetically or as an endpoint assay. For an endpoint assay, a fixed incubation time is used.
- Stop the Reaction:
  - $\circ$  After the incubation period, stop the reaction by adding 20  $\mu L$  of Stop Solution (10% Citric Acid) to all wells.
- Measure Absorbance:
  - Read the absorbance of each well at 405 nm using a microplate reader.



# Data Presentation and Analysis Example Raw Data Structure

The quantitative data should be organized in a table reflecting the 96-well plate layout.

Well	Sample ID	Abs @ 405 nm (Rep 1)	Abs @ 405 nm (Rep 2)	Abs @ 405 nm (Rep 3)	Mean Absorban ce	Corrected Mean Absorban ce (Mean - Blank)
A1-3	Blank (0 IU/mL)	0.052	0.055	0.053	0.053	0.000
B1-3	Std (0.039 IU/mL)	0.125	0.128	0.126	0.126	0.073
C1-3	Std (0.156 IU/mL)	0.288	0.291	0.285	0.288	0.235
D1-3	Std (0.625 IU/mL)	0.654	0.660	0.657	0.657	0.604
E1-3	Std (2.5 IU/mL)	1.255	1.248	1.251	1.251	1.198
F1-3	Std (10 IU/mL)	1.890	1.901	1.895	1.895	1.842
G1-3	Unknown Sample 1	0.712	0.718	0.715	0.715	0.662
H1-3	Unknown Sample 2	0.450	0.445	0.448	0.448	0.395

### **Data Analysis**

• Calculate Mean Absorbance: Average the absorbance readings for each set of triplicates.



- Correct for Blank: Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
- Generate Standard Curve: Plot the corrected mean absorbance (Y-axis) against the
  corresponding t-PA standard concentration in IU/mL (X-axis). Perform a linear regression
  analysis to obtain the best-fit line and the equation (y = mx + c).[4] The R² value should be
  >0.99 for a valid curve.
- Calculate Sample Activity: Use the equation of the standard curve to calculate the t-PA concentration in your unknown samples.
  - t-PA Activity (IU/mL) = (Corrected Mean Absorbance c) / m
- Apply Dilution Factor: If samples were diluted, multiply the calculated activity by the dilution factor to determine the activity in the original, undiluted sample.
  - Final Activity = t-PA Activity (IU/mL) x Dilution Factor[4]

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